![molecular formula C17H16O4S B12518061 Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]- CAS No. 681295-18-1](/img/structure/B12518061.png)
Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]- is a compound that belongs to the class of phenoxy acids It is characterized by the presence of an acetylthio group attached to a phenylmethyl group, which is further connected to a phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]- typically involves the reaction of 4-[(acetylthio)phenylmethyl]phenol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]- undergoes various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetylthio group, yielding the corresponding phenoxy derivative.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenoxy derivatives.
Substitution: Various substituted phenoxy compounds.
Applications De Recherche Scientifique
Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]- involves its interaction with specific molecular targets. The acetylthio group can interact with enzymes or receptors, modulating their activity. The phenoxy group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxyacetic acid: A simpler analog with similar chemical properties.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
4-Chloro-2-methylphenoxyacetic acid: Another herbicide with a related structure.
Uniqueness
Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]- is unique due to the presence of the acetylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other phenoxy acids .
Propriétés
Numéro CAS |
681295-18-1 |
|---|---|
Formule moléculaire |
C17H16O4S |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
2-[4-[acetylsulfanyl(phenyl)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H16O4S/c1-12(18)22-17(13-5-3-2-4-6-13)14-7-9-15(10-8-14)21-11-16(19)20/h2-10,17H,11H2,1H3,(H,19,20) |
Clé InChI |
SAALKMVZOLMKGH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SC(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



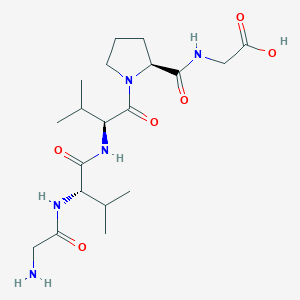
![[6-[(2-Benzoyloxy-4-hydroxy-3-methyl-5-nitrophenyl)methyl]-3-hydroxy-2-methyl-4-nitrophenyl] benzoate](/img/structure/B12517996.png)
![1-[2-(Methoxymethoxy)propyl]-1H-imidazole](/img/structure/B12517997.png)
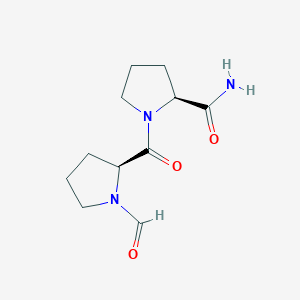
![Benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518014.png)
![1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide](/img/structure/B12518016.png)
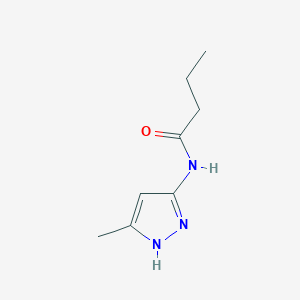
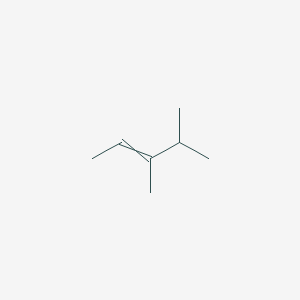
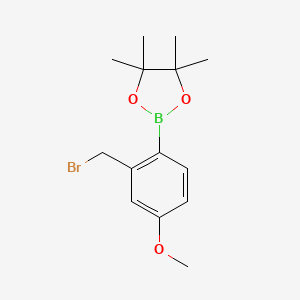
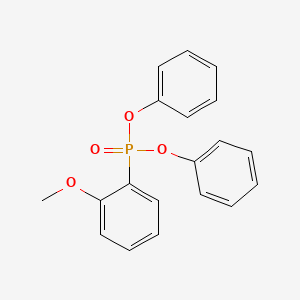
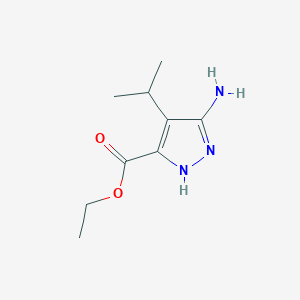

![2,7-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518068.png)
